

Application Note: ST-899 for Flow Cytometry Applications

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Compound of Interest

Compound Name: ST-899
CAS No.: 143484-41-7
Cat. No.: B1240033

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Audience: Researchers, scientists, and drug development professionals.

Introduction

ST-899 is a novel small molecule inhibitor of the pro-survival protein B-cell lymphoma 2 (Bcl-2). By selectively binding to the BH3 domain of Bcl-2, **ST-899** disrupts the interaction between Bcl-2 and pro-apoptotic proteins like Bim and Bax. This disruption leads to the activation of the intrinsic apoptotic pathway, making **ST-899** a promising candidate for cancer therapy research. This application note provides detailed protocols for utilizing **ST-899** in flow cytometry to assess its effects on apoptosis and cell surface marker expression in cancer cell lines.

Quantitative Data Summary

The following table summarizes the quantitative data obtained from flow cytometry experiments using **ST-899** on the human B-cell lymphoma cell line, SU-DHL-4.

| Parameter | ST-899 Concentration | Result |
|------------------|------------------------|------------------------|
| IC50 | N/A | 75 nM |
| Apoptosis | 100 nM (24h) | 65% Annexin V positive |
| 250 nM (24h) | 85% Annexin V positive | |
| Cell Viability | 100 nM (24h) | 30% Viable |
| 250 nM (24h) | 12% Viable | |
| CD20 Expression | 100 nM (24h) | 15% decrease in MFI |
| CXCR4 Expression | 100 nM (24h) | No significant change |

Experimental Protocols

Protocol for Apoptosis Analysis using Annexin V/PI Staining

This protocol details the steps to measure apoptosis induced by **ST-899** using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

- **ST-899**
- SU-DHL-4 cells
- RPMI-1640 medium with 10% FBS
- Annexin V-FITC Apoptosis Detection Kit
- Propidium Iodide (PI)
- 1X Annexin V Binding Buffer
- FACS tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Culture SU-DHL-4 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
 - Seed cells at a density of 0.5×10^6 cells/mL in a 6-well plate.
 - Treat cells with varying concentrations of **ST-899** (e.g., 0, 50, 100, 250 nM) for 24 hours.
- Cell Harvesting and Staining:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells twice with ice-cold PBS.
 - Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
 - Add 5 µL of Annexin V-FITC and 5 µL of PI.
 - Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
 - Add 400 µL of 1X Annexin V Binding Buffer to each tube.
- Flow Cytometry Analysis:
 - Analyze the samples on a flow cytometer within one hour of staining.
 - Use FITC and PI signal detectors to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Protocol for Cell Surface Marker Analysis

This protocol outlines the procedure for analyzing changes in cell surface marker expression (e.g., CD20) on SU-DHL-4 cells following **ST-899** treatment.

Materials:

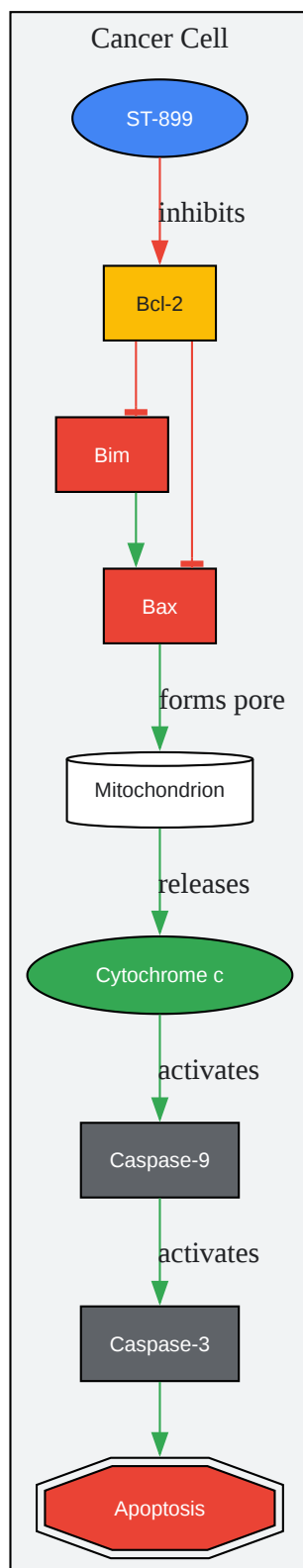
- **ST-899**
- SU-DHL-4 cells
- RPMI-1640 medium with 10% FBS
- Fluorochrome-conjugated antibodies (e.g., anti-CD20-PE)
- FACS buffer (PBS with 2% FBS)
- FACS tubes
- Flow cytometer

Procedure:

- Cell Culture and Treatment:
 - Follow the same cell culture and treatment procedure as described in the apoptosis protocol.
- Cell Harvesting and Staining:
 - Harvest cells by centrifugation at 300 x g for 5 minutes.
 - Wash the cells once with ice-cold FACS buffer.
 - Resuspend the cell pellet in 100 μ L of FACS buffer.
 - Add the appropriate dilution of the anti-CD20-PE antibody.
 - Incubate for 30 minutes at 4°C in the dark.
 - Wash the cells twice with FACS buffer to remove unbound antibody.
 - Resuspend the final cell pellet in 500 μ L of FACS buffer.
- Flow Cytometry Analysis:

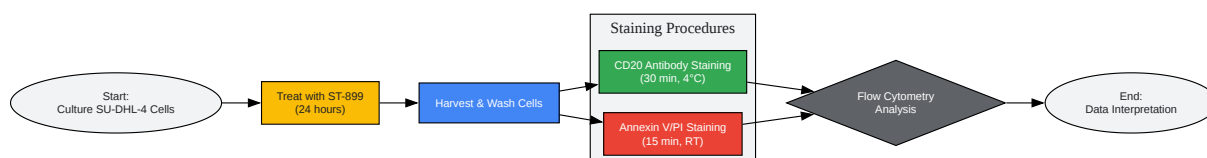
- Analyze the samples on a flow cytometer.
- Measure the Mean Fluorescence Intensity (MFI) of the PE signal to quantify CD20 expression levels.

Visualizations



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Caption: Hypothetical signaling pathway of **ST-899** inducing apoptosis.



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Caption: Experimental workflow for flow cytometry analysis with **ST-899**.

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